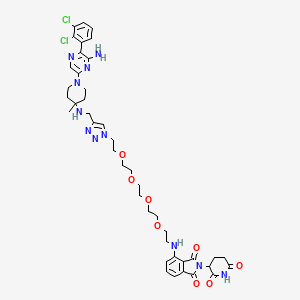

SHP2 protein degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H51Cl2N11O8 |

|---|---|

Molecular Weight |

908.8 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |

InChI Key |

PVZCLGQITBYVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SHP2 Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and is a key regulator of the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways. Its involvement in various cancers has made it a compelling target for therapeutic intervention. Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a promising strategy to overcome the limitations of traditional small molecule inhibitors. This guide provides a detailed overview of the mechanism of action of SHP2 protein degraders, with a focus on PROTACs. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows.

Introduction to SHP2

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed enzyme that is crucial for normal development and cellular signaling.[1] It consists of two tandem SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain.[1] Upon binding to phosphotyrosine residues of receptor tyrosine kinases (RTKs) or other signaling proteins, SHP2 undergoes a conformational change that relieves this autoinhibition, leading to its activation.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various malignancies.[1]

SHP2 Signaling Pathways

SHP2 is a critical node in multiple signaling cascades that are fundamental to cell proliferation, survival, and differentiation.

RAS/MAPK Pathway

SHP2 is a key positive regulator of the RAS/MAPK pathway.[1] Following growth factor stimulation, SHP2 is recruited to activated RTKs where it dephosphorylates specific residues, leading to the sustained activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). This sustained signaling is crucial for cell proliferation and is often hyperactivated in cancer.

Mechanisms of SHP2 Degradation

Targeted degradation of SHP2 offers an alternative therapeutic strategy to small-molecule inhibition by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.

PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SHP2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation between SHP2, the PROTAC, and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)) brings the E3 ligase in close proximity to SHP2.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of SHP2. The resulting polyubiquitinated SHP2 is then recognized and degraded by the 26S proteasome.[3]

Molecular Glue-Mediated Degradation

Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the target's degradation.[5] While the concept is well-established for other targets, the development of SHP2-specific molecular glue degraders is an emerging area. Theoretically, a molecular glue could bind to either SHP2 or an E3 ligase, creating a new surface that promotes the formation of a ternary complex, leading to SHP2 ubiquitination and degradation in a manner similar to PROTACs.[5] Allosteric inhibitors of SHP2, which lock the protein in an inactive conformation, are being explored as starting points for the rational design of molecular glue degraders.

Quantitative Data Summary

The efficacy of SHP2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.

| Degrader | E3 Ligase | Cell Line | DC50 (nM) | IC50 (µM) | Reference |

| P9 | VHL | HEK293 | 35.2 ± 1.5 | - | [3] |

| KYSE-520 | ~130 | 0.64 ± 0.13 | [3] | ||

| SHP2-D26 | VHL | KYSE-520 | 6.0 | 0.66 | [3] |

| MV-4-11 | 2.6 | 0.00099 | [3] | ||

| SP4 | CRBN | HeLa | - | Significantly more potent than SHP099 | [6] |

| R1-5C | CRBN | MV4-11 | Low nanomolar | - | [7] |

Detailed Experimental Protocols

Western Blotting for SHP2 Degradation

This protocol is for assessing the dose-dependent degradation of SHP2 in cancer cells following treatment with a PROTAC.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520, HEK293)

-

Complete cell culture medium

-

SHP2 PROTAC of interest

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SHP2 (e.g., 1:1000 dilution), anti-β-actin (loading control, e.g., 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with increasing concentrations of the SHP2 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize SHP2 levels to the loading control.

Cell Viability (MTT) Assay

This protocol measures the effect of SHP2 degraders on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SHP2 PROTAC of interest

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of the SHP2 PROTAC for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Ubiquitination Assay

This assay confirms that SHP2 degradation is mediated by the ubiquitin-proteasome system.[8]

Materials:

-

Cells expressing HA-tagged ubiquitin and the SHP2 degrader target

-

SHP2 PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer for immunoprecipitation

-

Anti-SHP2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the SHP2 PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a few hours.

-

Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate SHP2 from the cell lysates using an anti-SHP2 antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated SHP2 species. An increase in the ubiquitinated SHP2 signal in the presence of the PROTAC and MG132 confirms the mechanism.

Conclusion

Targeted degradation of SHP2, primarily through the use of PROTACs, represents a powerful and promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling.[9] By hijacking the cell's own protein disposal machinery, SHP2 degraders can achieve potent and sustained elimination of the target protein, offering potential advantages over traditional inhibitors. The continued development and characterization of novel SHP2 degraders, guided by the experimental approaches outlined in this guide, will be crucial for advancing this therapeutic modality into the clinic.

References

- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Unveiling the Biological Targets of SHP2 Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets of SHP2 protein degraders, a promising class of therapeutic agents in oncology and other diseases. By leveraging the cell's natural protein disposal machinery, these molecules offer a novel approach to inhibit the function of SHP2, a critical node in multiple signaling pathways. This document details the quantitative effects of leading SHP2 degraders, provides methodologies for their characterization, and visualizes the complex biological processes involved.

Introduction to SHP2 and Targeted Protein Degradation

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[3][5]

Targeted protein degradation has emerged as a powerful therapeutic strategy that overcomes some limitations of traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] This approach not only ablates the enzymatic activity of the target protein but also its non-enzymatic scaffolding functions.[6]

Quantitative Analysis of SHP2 Protein Degraders

Several potent and selective SHP2 protein degraders have been developed and characterized. This section summarizes the key quantitative data for some of the most prominent examples, providing a basis for comparison of their cellular activities.

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Downstream Effect | Reference |

| SHP2-D26 | MV4;11 (Acute Myeloid Leukemia) | 2.6 | >95 | Inhibition of ERK phosphorylation | [5][7] |

| KYSE520 (Esophageal Cancer) | 6.0 | >95 | Inhibition of ERK phosphorylation | [5][7] | |

| P9 | HEK293 (Human Embryonic Kidney) | 35.2 ± 1.5 | >90 (at 6 hours) | - | [2][8] |

| KYSE-520 (Esophageal Squamous Carcinoma) | ~130 | Not specified | Inhibition of pERK1/2 (EC50 ~240 nM) | [9] | |

| R1-5C | MV4;11 (Acute Myeloid Leukemia) | Low nanomolar | Not specified | Suppression of MAPK signaling | [1][3] |

Table 1: Quantitative cellular activity of selected SHP2 protein degraders. DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation observed.

Signaling Pathways Modulated by SHP2 Degradation

The primary biological consequence of SHP2 degradation is the disruption of signaling pathways that are dependent on its function. The most well-documented of these is the RAS-MAPK pathway.

Figure 1: Simplified SHP2 Signaling Pathway. SHP2 is recruited to activated RTKs via adaptor proteins like Gab1 and promotes the full activation of the RAS-MAPK cascade, leading to cell proliferation and survival.

By degrading SHP2, these molecules effectively sever a key link in this chain, leading to the downregulation of downstream effectors like phosphorylated ERK (p-ERK).[7] This mechanism underlies the potent anti-proliferative effects observed in cancer cell lines dependent on this pathway.

Mechanism of Action of SHP2 Protein Degraders

SHP2 protein degraders, typically designed as PROTACs, function by inducing the formation of a ternary complex between SHP2, the degrader molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Figure 2: Mechanism of Action of a SHP2 PROTAC. The degrader brings SHP2 and an E3 ligase into proximity, leading to SHP2 ubiquitination and subsequent proteasomal degradation.

This induced proximity facilitates the transfer of ubiquitin molecules to SHP2, marking it for recognition and degradation by the 26S proteasome.[10] The degrader molecule is then released and can engage in further catalytic cycles of SHP2 degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological targets and effects of SHP2 protein degraders.

Western Blotting for SHP2 Degradation

Objective: To quantify the extent of SHP2 protein degradation in cells treated with a degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SHP2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the SHP2 degrader or DMSO as a vehicle control for the desired time period (e.g., 16-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the SHP2 signal to the loading control to determine the percentage of degradation.

Quantitative Proteomics for Selectivity Profiling

Objective: To assess the selectivity of the SHP2 degrader across the entire proteome.

Materials:

-

Cell culture reagents

-

SHP2 degrader and DMSO

-

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

DTT, iodoacetamide

-

Trypsin

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

-

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

-

Label-free quantification (LFQ) or tandem mass tag (TMT) reagents

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Protocol:

-

Culture cells and treat with the SHP2 degrader or DMSO in biological replicates.

-

Harvest and lyse the cells in a buffer compatible with mass spectrometry.

-

Reduce and alkylate the proteins, followed by in-solution digestion with trypsin.

-

(Optional, for TMT) Label the resulting peptides with TMT reagents.

-

Clean up the peptides using SPE.

-

Analyze the peptides by LC-MS/MS.

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly downregulated upon degrader treatment.

-

Visualize the data using volcano plots to highlight selective degradation of SHP2.

Cell Viability Assay

Objective: To determine the effect of SHP2 degradation on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

SHP2 degrader

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Protocol:

-

Seed cells at a low density in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the SHP2 degrader.

-

Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Analytical Workflow

The characterization of a novel SHP2 protein degrader involves a multi-step process, from initial screening to in-depth mechanistic studies.

Figure 3: Experimental Workflow for SHP2 Degrader Characterization. A logical progression of experiments from initial synthesis and biochemical validation to in-depth cellular and in vivo studies.

Conclusion

SHP2 protein degraders represent a promising therapeutic modality for cancers and other diseases driven by aberrant SHP2 signaling. Their ability to induce the selective degradation of SHP2 offers potential advantages over traditional inhibitors. This guide has provided a comprehensive overview of the biological targets of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. As research in this field continues to advance, the methodologies and understanding presented here will serve as a valuable resource for scientists and researchers dedicated to the development of this novel class of therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. licensing.prf.org [licensing.prf.org]

- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

The Role of SHP2 in Cancer Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node and a compelling therapeutic target in oncology.[1] Unlike most phosphatases which act as tumor suppressors, SHP2 primarily functions as a proto-oncogene, playing a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key activator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[3] Furthermore, SHP2 is implicated in other oncogenic pathways, including the PI3K-AKT and JAK-STAT pathways, and plays a crucial role in immune modulation by acting downstream of immune checkpoint receptors like PD-1.[4][5][6] This guide provides an in-depth overview of SHP2's mechanism, its function in key cancer signaling networks, its role as a drug target, and the experimental protocols used to investigate its activity.

SHP2 Structure and Mechanism of Action

SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[7][8] In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an auto-inhibited conformation.[9][10]

Activation is a multi-step process:

-

Recruitment: Upon stimulation by growth factors or cytokines, RTKs become auto-phosphorylated, creating docking sites for the SH2 domains of SHP2.[6]

-

Conformational Change: The binding of the SH2 domains to phosphotyrosine (pY) motifs on activated receptors or scaffold proteins (like GAB1/2) releases the N-SH2 domain from the PTP catalytic cleft.[9]

-

Catalytic Activity: This conformational change exposes the active site, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[9][11]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia (JMML).[7][12] These mutations often occur at the interface between the N-SH2 and PTP domains, destabilizing the auto-inhibited conformation and leading to constitutive activation.[6][13]

Core Signaling Pathways Involving SHP2

SHP2 is a central hub that regulates multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

The RAS-MAPK Pathway

SHP2 is a critical positive regulator of the RAS-MAPK pathway, which is essential for cell proliferation.[3] Downstream of RTKs (e.g., EGFR, FGFR, PDGFR), SHP2 is recruited to phosphorylated scaffold proteins like GAB1.[7] Activated SHP2 is thought to dephosphorylate specific sites on scaffolding proteins or RAS GAPs (GTPase Activating Proteins), which promotes the recruitment of the Grb2-SOS1 complex.[7] This facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[7][3]

The PI3K-AKT Pathway

The role of SHP2 in the PI3K-AKT pathway is context-dependent.[8] In many cases, SHP2 promotes PI3K/AKT signaling. By binding to scaffold proteins like GAB1 or IRS1, SHP2 can facilitate the recruitment of the p85 regulatory subunit of PI3K, leading to AKT activation.[2][14] This pathway is vital for cell survival and growth. For instance, in breast cancer cells, SHP2 has been shown to regulate Cyclin D1 stability through the PI3K/AKT/GSK3β signaling pathway, thereby promoting proliferation.[2]

The JAK-STAT Pathway

SHP2 can also act as a negative regulator of signaling. In the JAK-STAT pathway, which is activated by cytokines, SHP2 can dephosphorylate and inactivate JAK kinases or STAT transcription factors (e.g., STAT3), thereby attenuating the signal.[7] However, this role can be complex, as sustained ERK activation by SHP2 can indirectly influence STAT signaling.

Immune Checkpoint Signaling (PD-1)

In the tumor microenvironment, SHP2 plays a critical immunosuppressive role. It is a key downstream phosphatase for the immune checkpoint receptor PD-1 on T cells.[4][6] Upon binding of PD-L1 (on tumor cells) to PD-1, SHP2 is recruited to the phosphorylated ITIM and ITSM motifs of the PD-1 cytoplasmic tail.[6] Activated SHP2 then dephosphorylates and inactivates proximal T-cell receptor (TCR) signaling components, such as CD28 and ZAP70, suppressing T-cell activation, proliferation, and cytotoxic function.[4][6] This makes SHP2 inhibition a promising strategy to enhance anti-tumor immunity.[15]

SHP2 as a Therapeutic Target in Cancer

The central role of SHP2 in driving oncogenic signaling and suppressing anti-tumor immunity makes it an attractive target for cancer therapy.[1][15] Inhibition of SHP2 can directly block tumor cell proliferation and can also remodel the tumor microenvironment to be more responsive to immunotherapy.[4][16] Early attempts to develop active-site inhibitors were hampered by poor selectivity against other phosphatases. The breakthrough came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its inactive conformation.[][18]

Quantitative Data: SHP2 Inhibitors

Several allosteric SHP2 inhibitors are now in clinical development, often in combination with other targeted agents (like MEK or KRAS inhibitors) or immunotherapy.[5][19][20]

| Inhibitor | Type | Reported IC50 | Key Clinical Trials (Identifier) | Developer/Sponsor |

| TNO155 | Allosteric | 11 nM[] | NCT03114319, NCT04294160 | Novartis |

| RMC-4630 | Allosteric | - | NCT03634982 | Revolution Medicines / Sanofi |

| JAB-3312 | Allosteric | - | Phase III in combination with glecirasib[19] | Jacobio |

| SHP099 | Allosteric | 71 nM | Preclinical/Tool Compound | Novartis |

| IACS-13909 | Allosteric | 15.7 nM[] | Preclinical | MD Anderson |

| BBP-398 | Allosteric | - | NCT04528836 | BridgeBio Pharma |

| PF-07284892 | Allosteric | - | NCT04699188[21] | Pfizer |

Table 1: Selected SHP2 inhibitors in development. IC50 values can vary based on assay conditions.

Role of SHP2 in Various Cancers

SHP2 is overexpressed or hyperactivated in a wide range of solid tumors and hematologic malignancies.[7][4][6]

| Cancer Type | SHP2 Expression/Mutation Status | Key Signaling Impact |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed; mediates resistance to EGFR and KRAS inhibitors.[5][12] | Sustained RAS-MAPK activation.[8] |

| Breast Cancer | Overexpressed, particularly in TNBC and HER2+ subtypes.[2][22] | Promotes proliferation, invasion, and resistance via MAPK and PI3K/AKT pathways.[22][23] |

| Leukemia (e.g., JMML, AML) | Activating PTPN11 mutations are common.[7][12] | Constitutive activation of RAS-MAPK and other pathways. |

| Colorectal Cancer (CRC) | Required for full MEK/ERK activation in KRAS-mutant CRC.[22] | Sustained MAPK signaling.[22] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpressed; correlates with lymph node metastasis.[7][22] | Promotes invasion and metastasis.[8] |

| Glioblastoma | Hyperactivated.[4][6] | Drives cell proliferation.[7] |

Table 2: Summary of SHP2's role in selected cancers.

Key Experimental Protocols

Investigating the function of SHP2 requires a variety of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Co-IP is used to identify and validate protein-protein interactions with SHP2 in a cellular context.[24] The protocol involves lysing cells to preserve protein complexes, using a SHP2-specific antibody to "pull down" SHP2 and its binding partners, and then analyzing the pulled-down proteins by Western blot.[25][26]

Detailed Methodology:

-

Cell Lysate Preparation: Culture and treat cells as required. Wash with cold PBS and lyse in a cold, non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).[24]

-

Pre-Clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with control IgG and Protein A/G beads for 1 hour to minimize non-specific binding.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody against SHP2. Incubate for several hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove unbound proteins.

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against SHP2 (as a positive control) and the suspected interacting protein.[27]

SHP2 Phosphatase Activity Assay

This assay measures the catalytic activity of SHP2 by detecting the dephosphorylation of a substrate. A common method uses a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[28][29][30]

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT).[30] Prepare solutions of recombinant full-length SHP2, a SHP2-activating peptide (a dually phosphorylated peptide surrogate), the fluorogenic substrate DiFMUP, and test inhibitors at various concentrations.[30][31]

-

Enzyme Activation: In a microplate well, pre-incubate the SHP2 enzyme with the activating peptide for ~20 minutes to relieve auto-inhibition.[30]

-

Inhibitor Incubation: Add the test compound (or vehicle control) to the activated enzyme and incubate for a defined period (e.g., 15-30 minutes).

-

Reaction Initiation: Add DiFMUP to all wells to start the phosphatase reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value.[32]

Western Blotting for Pathway Analysis

Western blotting is essential for assessing the downstream consequences of SHP2 activity or inhibition. It can be used to measure the phosphorylation status of key pathway components.

-

Protocol: Standard Western blotting protocols are used. After cell lysis and protein quantification, proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies.

-

Key Antibodies for SHP2 Research:

-

p-ERK1/2 (Thr202/Tyr204): To measure MAPK pathway activation. A decrease in p-ERK upon SHP2 inhibition is a key indicator of target engagement.[7]

-

p-AKT (Ser473): To measure PI3K/AKT pathway activation.[2]

-

Total SHP2, ERK, AKT: As loading controls to ensure observed changes are due to phosphorylation status, not protein levels.

-

X-ray Crystallography for Structural Analysis

X-ray crystallography has been indispensable for understanding SHP2's structure, its auto-inhibitory mechanism, and how allosteric inhibitors bind and stabilize the inactive conformation.[9][18]

-

Protocol: This highly specialized technique involves expressing and purifying high-quality SHP2 protein (alone or in complex with an inhibitor), growing protein crystals, and then analyzing the X-ray diffraction pattern from the crystals to determine the three-dimensional atomic structure.[33]

Conclusion

SHP2 is a multifaceted signaling protein that sits at the convergence of numerous pathways critical for cancer development and progression.[5] Its role as a positive regulator of the oncogenic RAS-MAPK pathway and as a key component of the immunosuppressive PD-1 checkpoint axis firmly establishes it as a high-value therapeutic target.[34][15] The development of potent and selective allosteric inhibitors has opened a new chapter in targeting this previously challenging phosphatase.[19] Ongoing clinical trials, particularly those exploring combinations with other targeted therapies and immunotherapies, will be crucial in defining the ultimate role of SHP2 inhibition in the landscape of cancer treatment.[19] The experimental protocols detailed herein form the foundation for the continued investigation of SHP2 biology and the development of next-generation therapeutics.

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of Shp2 in cancer - ProQuest [proquest.com]

- 9. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. irbm.com [irbm.com]

- 20. researchgate.net [researchgate.net]

- 21. Facebook [cancer.gov]

- 22. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 25. Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. reactionbiology.com [reactionbiology.com]

- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 33. Structure Determination of SH2-Phosphopeptide Complexes by X-Ray Crystallography: The Example of p120RasGAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

SHP2 as a Therapeutic Target in Oncology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a compelling target for cancer therapy. This non-receptor protein tyrosine phosphatase is a key downstream effector of multiple receptor tyrosine kinases (RTKs), integrating signals that drive proliferation, survival, and differentiation primarily through the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Gain-of-function mutations and overexpression of SHP2 are implicated in various malignancies and contribute to resistance against conventional and targeted therapies.[4][5] Once deemed "undruggable," the development of novel allosteric inhibitors has brought SHP2 to the forefront of oncology drug development. This guide provides an in-depth overview of SHP2's role in cancer, summarizes preclinical and clinical data for leading inhibitors, details key experimental protocols for its study, and visualizes the complex signaling networks it governs.

The Central Role of SHP2 in Oncogenic Signaling

SHP2 is ubiquitously expressed and consists of two N-terminal SH2 domains (N-SH2, C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4] In its basal, inactive state, the N-SH2 domain blocks the active site of the PTP domain, creating an auto-inhibited conformation.[6]

Upon activation of RTKs by growth factors, SHP2 is recruited to the plasma membrane via binding of its SH2 domains to specific phosphotyrosine (pY) residues on the receptors or on scaffolding adapter proteins like Gab1/2 and IRS.[6][7][8] This interaction induces a conformational change, relieving the auto-inhibition and activating SHP2's phosphatase activity.[6]

Contrary to the typical tumor-suppressive role of phosphatases, SHP2 functions predominantly as a positive signaling transducer. Its primary role is to promote and sustain the activation of the RAS-MAPK cascade.[1][9][10] It achieves this through several mechanisms:

-

Dephosphorylation of RAS GAPs: SHP2 can dephosphorylate and inactivate GTPase-activating proteins (GAPs), which are negative regulators that promote the inactivation of RAS.[11][12]

-

Dephosphorylation of Sprouty: It dephosphorylates and inactivates Sprouty (SPRY) proteins, which are inhibitors of RAS/MAPK signaling.[13][14]

-

Promoting SOS1 Recruitment: SHP2 is essential for the recruitment of the Grb2-SOS1 complex to scaffolding proteins, which facilitates the exchange of GDP for GTP on RAS, leading to its activation.[11][15]

Beyond the RAS-MAPK pathway, SHP2 has complex, context-dependent roles in other major signaling networks, including the PI3K-AKT and JAK-STAT pathways.[2][16][17] For instance, it can negatively regulate PI3K activation in response to EGF by dephosphorylating p85 binding sites on the adapter Gab1.[7][18] Conversely, in other contexts, it is required for full PI3K/AKT activation.[19] Similarly, SHP2 can both enhance and inhibit JAK-STAT signaling.[1][20][21]

Somatic gain-of-function mutations in PTPN11 are found in a variety of cancers, most notably in 35% of juvenile myelomonocytic leukemia (JMML) cases, but also at lower frequencies in solid tumors such as lung cancer, neuroblastoma, and melanoma.[5][22][23] More significantly, wild-type SHP2 is a critical enabler for cancers driven by mutations in upstream RTKs or in KRAS itself, making it a target with broad therapeutic potential.[3]

Signaling Pathways and Regulatory Mechanisms

The signaling network governed by SHP2 is central to the transmission of proliferative signals from the cell surface to the nucleus. The diagram below illustrates the canonical RAS-MAPK pathway and highlights the critical positive regulatory role of SHP2.

Pharmacological Inhibition of SHP2

The discovery of an allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains represented a breakthrough in targeting SHP2.[13] Allosteric inhibitors do not compete with substrates at the catalytic site; instead, they bind to this pocket and lock SHP2 in its auto-inhibited conformation, preventing its activation.[3] This mechanism provides high specificity and avoids the off-target effects common with traditional active-site phosphatase inhibitors.

Preclinical and Clinical Landscape of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have advanced into clinical trials, both as monotherapies and in combination with other targeted agents, particularly those targeting the MAPK pathway (e.g., MEK or KRAS G12C inhibitors). The rationale for combination therapy is to overcome adaptive resistance, where inhibition of one node in the pathway leads to feedback reactivation of upstream components, a process often mediated by SHP2.[24][25]

Table 1: Selected SHP2 Inhibitors in Clinical Development

| Inhibitor | Developer | Selected Preclinical Data (IC50) | Phase of Development | Target Indications |

| TNO155 | Novartis | 37 nM (Enzymatic) | Phase I/II | KRAS G12C-mutant solid tumors, NSCLC, CRC |

| RMC-4630 | Revolution Medicines | 71 nM (Enzymatic) | Phase I/II | KRAS-mutant solid tumors (NSCLC, Pancreatic) |

| JAB-3312 | Jacobio | 16 nM (Enzymatic) | Phase I/II | Solid tumors with RAS mutations, NSCLC |

| RLY-1971 | Relay Therapeutics | ~200 nM (Enzymatic) | Phase I | Advanced solid tumors |

| SHP099 | Novartis (Preclinical) | 71 nM (Enzymatic) | Preclinical | Foundational tool compound for research |

Note: IC50 values are context-dependent and can vary between different assay conditions. Data is compiled from publicly available scientific literature and company presentations.

Table 2: Summary of Preclinical Efficacy in Xenograft Models

| Cancer Model | Inhibitor | Dosing Regimen (Ex.) | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 (KRAS G12C) | SHP099 | 100 mg/kg, QD | >90% | Chen et al., 2016 |

| KYSE-520 (RTK-driven) | TNO155 | 30 mg/kg, BID | ~85% | LaMarche et al., 2020 |

| MIA PaCa-2 (KRAS G12C) | RMC-4630 | 25 mg/kg, on/off | >100% (Regression) | Nichols et al., 2018 |

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of SHP2 inhibitors requires a suite of biochemical and cell-based assays.

SHP2 Phosphatase Activity Assay (DiFMUP-based)

This biochemical assay measures the enzymatic activity of recombinant SHP2 in the presence of an inhibitor.

Principle: The substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is non-fluorescent. Upon dephosphorylation by SHP2, it becomes highly fluorescent. The rate of fluorescence increase is proportional to SHP2 activity.

Methodology:

-

Reagents: Recombinant human SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA, pH 7.2), test compounds (inhibitors).

-

Procedure: a. Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute into assay buffer. b. In a 384-well microplate, add 5 µL of the diluted inhibitor solution. c. Add 10 µL of recombinant SHP2 enzyme solution (e.g., final concentration 0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of DiFMUP substrate (e.g., final concentration 100 µM). e. Immediately measure fluorescence (Excitation: 355 nm, Emission: 460 nm) in kinetic mode at 37°C for 15-30 minutes.

-

Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Downstream Pathway Modulation (p-ERK)

This cell-based assay determines if the inhibitor can block SHP2-mediated signaling within cancer cells.

Principle: Active SHP2 leads to the phosphorylation of ERK (p-ERK). An effective SHP2 inhibitor will reduce the levels of p-ERK in cells stimulated with a growth factor.

Methodology:

-

Cell Culture: Plate cancer cells dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells) and grow to 80-90% confluency.

-

Serum Starvation & Treatment: a. Serum-starve the cells for 4-24 hours to reduce baseline pathway activation. b. Pre-treat cells with various concentrations of the SHP2 inhibitor for 1-2 hours. c. Stimulate the cells with a relevant growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

-

Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: a. Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane. b. Block the membrane (e.g., 5% BSA in TBST) and incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities. A reduction in the ratio of p-ERK to total ERK indicates effective pathway inhibition.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effect of SHP2 inhibitors on cancer cell lines.

Principle: The CellTiter-Glo® reagent quantifies ATP, an indicator of metabolically active, viable cells. The amount of luminescence is directly proportional to the number of living cells.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the SHP2 inhibitor. Include vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72-120 hours in a humidified incubator at 37°C, 5% CO2.

-

Lysis and Signal Detection: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Research and Development Workflow

The discovery and development of a SHP2 inhibitor follows a structured pipeline from initial screening to clinical evaluation.

Conclusion and Future Directions

SHP2 is a validated, high-value target in oncology. The development of allosteric inhibitors has provided a powerful new tool to combat cancers driven by aberrant RTK and RAS signaling. Current research focuses on optimizing the therapeutic window of these inhibitors and identifying the most effective combination strategies. Key future directions include:

-

Biomarker Discovery: Identifying patient populations most likely to respond to SHP2 inhibition, beyond KRAS mutation status.

-

Overcoming Resistance: Understanding and circumventing mechanisms of acquired resistance to SHP2 inhibitors.

-

Immuno-Oncology Combinations: Leveraging the role of SHP2 in immune cells (e.g., as a mediator of PD-1 signaling) by combining SHP2 inhibitors with checkpoint blockades to dually target tumor cells and enhance anti-tumor immunity.[1][23]

The continued exploration of SHP2 biology and the clinical maturation of its inhibitors hold immense promise for expanding the arsenal of targeted therapies available to cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-Specific Regulation of Phosphatidylinositol 3′-Kinase Activation by the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]

- 20. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]

- 23. A pan-cancer analysis confirms PTPN11’s potential as a prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to SHP2 PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: SHP2, a Pivotal Node in Oncogenic Signaling and a Prime Target for Degradation

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1][2] It is a crucial component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] SHP2 acts as a positive regulator downstream of various receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to phosphorylated signaling complexes, where it dephosphorylates specific substrates, ultimately leading to the sustained activation of the RAS/MAPK cascade.[4][5]

Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are also found in various malignancies, including juvenile myelomonocytic leukemia, non-small cell lung cancer, and breast cancer.[4][6] This has established SHP2 as a compelling target for cancer therapy. While allosteric inhibitors of SHP2 have shown promise and are in clinical trials, the emergence of resistance mechanisms necessitates alternative therapeutic strategies.[4]

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful new modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[7] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[8] This event-driven catalysis allows for the degradation of target proteins at sub-stoichiometric concentrations.

This technical guide provides a comprehensive overview of the development and characterization of SHP2 PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

The Mechanism of Action of SHP2 PROTACs

SHP2 PROTACs induce the degradation of the SHP2 protein through the formation of a ternary complex between SHP2, the PROTAC molecule, and an E3 ubiquitin ligase. This process can be broken down into the following key steps:

-

Binding to SHP2 and E3 Ligase: The SHP2 PROTAC, due to its bifunctional nature, simultaneously binds to the SHP2 protein (via its warhead) and an E3 ligase (via its E3 ligase ligand).

-

Ternary Complex Formation: The binding of both proteins by the PROTAC brings them into close proximity, facilitating the formation of a stable ternary complex (SHP2-PROTAC-E3 ligase).

-

Ubiquitination of SHP2: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SHP2 protein.

-

Proteasomal Degradation: The polyubiquitinated SHP2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling of the PROTAC: After inducing the degradation of a SHP2 molecule, the PROTAC is released and can engage in another cycle of binding and degradation, acting as a catalyst.

This mechanism of action offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with inhibitors and the ability to target non-enzymatic functions of the protein.

References

- 1. SHP2 PROTAC R1-5C | Probechem Biochemicals [probechem.com]

- 2. Ternary complex formation - Profacgen [profacgen.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. SHP2 PROTAC R1-5C Datasheet DC Chemicals [dcchemicals.com]

- 5. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Unveiling the Molecular Architecture and Mechanism of SHP2 Protein Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental characterization of SHP2 protein degrader-1, a potent therapeutic agent in cancer research. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated drug target in oncology.[1][2][3] This document outlines the core attributes of a specific SHP2 degrader, identified by its chemical formula and CAS number, and contextualizes it with data from other notable SHP2 degraders.

Chemical Identity and Structure

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SHP2 protein.[4][5] The specific molecule detailed here is identified by the Chemical Abstracts Service (CAS) number 2624181-69-5 and possesses the molecular formula C42H51Cl2N11O8, corresponding to a molecular weight of 908.83 g/mol .[6]

PROTACs are heterobifunctional molecules that typically consist of three key components: a ligand that binds to the target protein (in this case, an allosteric inhibitor of SHP2), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4] In the case of many developed SHP2 degraders, the SHP2-binding ligand is often derived from known allosteric inhibitors like SHP099 or RMC-4550.[1][7] The E3 ligase ligand is frequently a derivative of thalidomide or pomalidomide, which recruits the Cereblon (CRBN) E3 ligase, or a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][4][8]

Below is a generalized DOT script illustrating the fundamental architecture of a SHP2 PROTAC.

Caption: Generalized structure of a SHP2 PROTAC molecule.

Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the SHP2 protein. The degrader first forms a ternary complex between the SHP2 protein and an E3 ubiquitin ligase (such as CRBN or VHL).[2][4][9] This proximity induces the E3 ligase to polyubiquitinate the SHP2 protein. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SHP2 protein.[2][9] This catalytic process allows a single molecule of the degrader to induce the degradation of multiple SHP2 protein molecules.

The following diagram illustrates the catalytic cycle of SHP2 degradation mediated by a PROTAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS 2624181-69-5|DC Chemicals [dcchemicals.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of SHP2 Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and differentiation.[1][2] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer therapy.[2][5]

Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a promising therapeutic modality to overcome the limitations of traditional small molecule inhibitors.[3] SHP2 protein degraders are designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of the SHP2 protein, thereby blocking its oncogenic signaling. This guide provides an in-depth overview of the in vivo efficacy of SHP2 protein degraders, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative In Vivo Efficacy of SHP2 Degraders

The following tables summarize the key in vivo efficacy data for notable SHP2 protein degraders from preclinical studies.

Table 1: In Vivo Anti-Tumor Efficacy of SHP2 Degrader P9 in a Xenograft Model[1][6]

| Parameter | Value |

| Degrader | P9 |

| Cancer Model | KYSE-520 human esophageal squamous cell carcinoma xenograft in nude mice |

| Dosing Regimen | 25 mg/kg or 50 mg/kg, daily intraperitoneal (IP) injection for 18 days |

| Tumor Growth Inhibition | Dose-dependent decrease in tumor burden. Nearly complete tumor regression at 50 mg/kg. |

| Tolerability | Well-tolerated at both doses with no significant change in animal weight. |

Table 2: Pharmacokinetic Profile of SHP2 Degrader P9 in Mice[1]

| Dose | Cmax (µM) | Half-life (t½) (h) |

| 25 mg/kg (IP) | 1.2 ± 0.1 | 3.7 ± 0.7 |

| 50 mg/kg (IP) | 2.5 ± 0.2 | 3.0 ± 0.5 |

Table 3: In Vivo Pharmacodynamic Effects of SHP2 Degrader P9 in Tumor Tissue[1]

| Biomarker | Reduction Level (at 50 mg/kg) |

| SHP2 Protein | Reduced to 34 ± 18% of the control group |

| Phospho-ERK1/2 (pERK1/2) | Reduced to 24 ± 12% of the control group |

Table 4: In Vivo Efficacy of Other Reported SHP2 PROTACs

| Degrader | Cancer Model | Efficacy Summary |

| D26 | Xenograft mouse model | Modest anti-cancer activity with <20% tumor growth inhibition as a single agent.[1] |

| ZB-S-29 | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context. |

| SP4 | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context.[5] |

| R1-5C | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context.[6] |

Key Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to SHP2 function and the mechanism of action of SHP2 degraders.

Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK pathway activation.

Caption: Mechanism of action of a SHP2 PROTAC leading to protein degradation.

Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

In Vivo Xenograft Model for SHP2 Degrader P9 Efficacy[1]

-

Cell Line: KYSE-520 (human esophageal squamous cell carcinoma).

-

Animal Model: Nude mice.

-

Tumor Implantation: 3 x 10^6 KYSE-520 cells were suspended in phosphate-buffered saline (PBS) and subcutaneously injected into the flanks of the mice.

-

Treatment Initiation: Treatment was initiated when the tumor volume reached approximately 200 mm³.

-

Dosing:

-

Vehicle Control: Administered daily via intraperitoneal (IP) injection.

-

P9: Administered daily at 25 mg/kg or 50 mg/kg via IP injection.

-

-

Study Duration: 18 days of treatment.

-

Efficacy Assessment:

-

Tumor volume was measured serially using calipers and calculated using the formula: V = (Width² x Length) / 2.

-

Animal body weight was monitored as an indicator of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors were harvested.

-

Whole tumor homogenates were prepared for Western blot analysis to determine the protein levels of SHP2 and phosphorylated ERK1/2 (pERK1/2).

-

Pharmacokinetic (PK) Analysis of SHP2 Degrader P9[1]

-

Animal Model: Mice.

-

Dosing: A single IP injection of P9 at 25 mg/kg or 50 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-injection. Plasma was separated by centrifugation.

-

Analytical Method: The concentration of P9 in plasma was quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

Parameters Determined:

-

Cmax: Maximum plasma concentration.

-

t½: Half-life.

-

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a SHP2 protein degrader.

Caption: Standard workflow for preclinical in vivo evaluation of SHP2 degraders.

Conclusion

The development of SHP2 protein degraders represents a promising avenue for the treatment of cancers driven by aberrant SHP2 signaling. The in vivo data for degraders like P9 demonstrates their potential to achieve robust tumor regression through effective degradation of the SHP2 protein and subsequent inhibition of the MAPK pathway.[1][7] The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the design and execution of preclinical studies to further evaluate and optimize this class of targeted therapeutics. Future work will likely focus on improving the in vivo efficacy and pharmacokinetic properties of SHP2 degraders and exploring their potential in combination therapies.

References

- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. | Sigma-Aldrich [sigmaaldrich.com]

SHP2 Protein Degrader-1: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] Dysregulation of SHP2 activity, often through activating mutations, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[1] While small molecule inhibitors of SHP2 have shown promise, the development of resistance is a clinical challenge.[1] A novel and promising therapeutic strategy is the targeted degradation of the SHP2 protein using Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of SHP2 protein degrader-1, a representative PROTAC designed to induce the degradation of SHP2. We will explore its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for its characterization.

Introduction to SHP2 in Cancer

SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2] Upon growth factor binding, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade.[2] This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation, survival, and differentiation.[1] Furthermore, SHP2 has been implicated in immune evasion through its involvement in the PD-1/PD-L1 checkpoint pathway.[1] Given its multifaceted role in both tumor cell-intrinsic and -extrinsic processes, targeting SHP2 is an attractive strategy for cancer therapy.

This compound: Mechanism of Action

This compound is a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the SHP2 protein. It consists of three key components:

-

A high-affinity ligand that specifically binds to the SHP2 protein.

-

An E3 ubiquitin ligase-recruiting ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1]

-

A chemical linker that connects the two ligands.

The degrader facilitates the formation of a ternary complex between SHP2 and an E3 ubiquitin ligase, leading to the polyubiquitination of SHP2.[1] This "kiss of death" marks the SHP2 protein for recognition and subsequent degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism allows a single degrader molecule to induce the degradation of multiple SHP2 proteins, potentially leading to a more profound and sustained pathway inhibition compared to traditional inhibitors.

Preclinical Data Summary

A number of SHP2 PROTAC degraders have been developed and characterized in preclinical studies. Below is a summary of the quantitative data for representative molecules.

| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| P9 | VHL | HEK293 | 35.2 ± 1.5 | - | |

| KYSE-520 | ~130 | 640 ± 130 | [1] | ||

| SHP2-D26 | VHL | KYSE-520 | 6.0 | 660 | [3][4] |

| MV-4-11 | 2.6 | 0.99 | [3][4] | ||

| Unnamed | Cereblon (Pomalidomide-based) | Leukemic cells | low nanomolar | - | |

| Compound 5 | Not Specified | NCI-H358 | sub-nanomolar | single-digit nanomolar | [5] |

DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell growth.

Key Signaling Pathway Involvement

SHP2 is a critical upstream regulator of the RAS-ERK pathway. Degradation of SHP2 is expected to lead to a reduction in the phosphorylation of ERK1/2 (pERK1/2), a key downstream effector of the pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize SHP2 protein degraders.

Western Blotting for SHP2 Degradation and Pathway Modulation

This protocol is for assessing the levels of SHP2 and phosphorylated ERK1/2 in cancer cells following treatment with a SHP2 degrader.

Materials:

-

Cancer cell lines (e.g., KYSE-520, MV-4-11)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-SHP2

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of SHP2 degrader-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours). Include a DMSO-only control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SHP2 and pERK1/2 signals to the loading control (β-actin or GAPDH).

-

Calculate the percentage of SHP2 degradation and pERK1/2 inhibition relative to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of SHP2 degrader-1 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of SHP2 degrader-1 for 72 hours. Include a vehicle-only control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

-

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a SHP2 degrader in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line (e.g., NCI-H358)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia and euthanasia supplies

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the SHP2 degrader or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, once-weekly) and route (e.g., intraperitoneal, intravenous).

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors, weigh them, and optionally process them for pharmacodynamic analysis (e.g., Western blotting for SHP2 and pERK1/2).

-

-

Data Analysis:

-